molecular formula C15H22N4O3S B2496848 N-(4-(methylthio)-1-oxo-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)butan-2-yl)acetamide CAS No. 2034202-22-5

N-(4-(methylthio)-1-oxo-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)butan-2-yl)acetamide

Cat. No.: B2496848
CAS No.: 2034202-22-5
M. Wt: 338.43
InChI Key: ZEYTZAGVOJVBEX-UHFFFAOYSA-N
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Description

  • Reaction Conditions: : Further functionalization includes the incorporation of methylthio and pyrazin-2-yloxy groups through substitution reactions, often under mild to moderate heating and using solvents like dichloromethane or ethanol.

  • Step 3: Final Assembly

    • Reaction Conditions: : The final compound is assembled through coupling reactions involving acylation of pyrrolidine intermediates with acetic acid derivatives. The reaction is typically performed at room temperature to moderate heat, depending on the reactivity of the intermediates.

  • Industrial Production Methods: Industrially, the synthesis may involve the use of flow chemistry techniques to enhance reaction efficiency and yield. Key conditions include continuous flow reactors that maintain optimal temperature, pressure, and reagent mixing to scale up the production process.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The preparation of N-(4-(methylthio)-1-oxo-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)butan-2-yl)acetamide typically involves multi-step organic synthesis. The process starts with the selection of appropriate precursor chemicals such as methylthio compounds, oxo-acids, pyrazin-2-yloxy derivatives, pyrrolidines, and acetic acid derivatives.

    • Step 1: Formation of Intermediate Compounds

      • Reaction Conditions: : Utilizing condensation reactions, these precursors are reacted under controlled temperatures and catalyzed environments to form intermediate compounds.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation: : The compound can undergo oxidative degradation, often with oxidizing agents like potassium permanganate or hydrogen peroxide.

    • Reduction: : It may be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    • Substitution: : Nucleophilic substitution reactions can occur at various functional groups, particularly the pyrazin-2-yloxy moiety.

    Common Reagents and Conditions

    • Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    • Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    • Solvents: : Dichloromethane (CH2Cl2), ethanol (EtOH)

    Major Products Formed

    • Oxidation: : Formation of sulfoxides or sulfones

    • Reduction: : Yielding reduced versions of the carbonyl or pyrazin-2-yloxy groups

    • Substitution: : Various substituted derivatives depending on the nucleophiles used

    Scientific Research Applications

    Chemistry: : As a versatile reagent in synthetic organic chemistry, it is used to develop new methodologies for functional group transformations and complex molecule assembly.

    Medicine: : Investigated for its potential pharmacological properties, it may serve as a lead compound in the development of new therapeutic agents, particularly those targeting enzyme pathways.

    Mechanism of Action

    The compound's mechanism of action in biological systems often involves its interaction with specific molecular targets such as enzymes or receptors. Its functional groups may facilitate binding to active sites, modulating enzymatic activity or altering metabolic pathways. Key pathways might include oxidative stress response or signal transduction mechanisms.

    Comparison with Similar Compounds

    N-(4-(methylthio)-1-oxo-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)butan-2-yl)acetamide distinguishes itself from similar compounds due to its unique combination of methylthio and pyrazin-2-yloxy groups, providing distinct reactivity and binding characteristics.

    Similar Compounds

    • N-(4-(methylthio)-1-oxo-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)butan-2-yl)ethanamide

    • N-(4-(methylthio)-1-oxo-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)butan-2-yl)propionamide

    These similar compounds share core structural elements but differ in their acetamide derivatives, affecting their specific applications and reactivities.

    Properties

    IUPAC Name

    N-[4-methylsulfanyl-1-oxo-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)butan-2-yl]acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H22N4O3S/c1-11(20)18-13(4-8-23-2)15(21)19-7-3-12(10-19)22-14-9-16-5-6-17-14/h5-6,9,12-13H,3-4,7-8,10H2,1-2H3,(H,18,20)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZEYTZAGVOJVBEX-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)NC(CCSC)C(=O)N1CCC(C1)OC2=NC=CN=C2
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H22N4O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    338.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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